2-(Quinazolin-4-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂S. It is classified as a derivative of quinazoline, which is a bicyclic compound characterized by two nitrogen atoms in its structure. This compound is primarily utilized for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure allows for various applications in scientific research, including potential biological activities.
The compound is cataloged under the registry number 781656-20-0 and can be sourced from chemical suppliers specializing in research chemicals. It falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the quinazoline moiety.
The synthesis of 2-(Quinazolin-4-ylsulfanyl)butanoic acid typically involves several key steps:
The molecular structure of 2-(Quinazolin-4-ylsulfanyl)butanoic acid can be represented as follows:
This structure contributes to its chemical reactivity and biological properties.
2-(Quinazolin-4-ylsulfanyl)butanoic acid can participate in various chemical reactions:
The products formed from these reactions can include:
The mechanism of action for 2-(Quinazolin-4-ylsulfanyl)butanoic acid is closely related to its structural features. The presence of the butanoic acid moiety enhances its reactivity compared to other quinazoline derivatives, potentially allowing for interactions with biological targets. This compound has been studied for its potential anticancer and antimicrobial activities, with ongoing research exploring its efficacy against various cell lines.
Relevant data regarding melting points, boiling points, and spectral data (such as infrared spectroscopy and nuclear magnetic resonance) are crucial for characterizing this compound.
2-(Quinazolin-4-ylsulfanyl)butanoic acid has several scientific applications:
The strategic design of 2-(quinazolin-4-ylsulfanyl)butanoic acid derivatives centers on merging the bioactive quinazoline core with the conformational flexibility and metabolic stability imparted by the thioether-linked aliphatic carboxylic acid. Quinazolin-4-ones represent privileged scaffolds in medicinal chemistry, extensively documented for diverse pharmacological activities including antimicrobial, antitumor, and anti-inflammatory effects [1] [9]. The incorporation of a sulfanyl (thioether) linkage at the C4 position—replacing traditional amino or oxygen bridges—exploits several advantages:
Table 1: Strategic Advantages of Thioether Linkage in Quinazoline Hybrids
Structural Feature | Functional Role | Biological Consequence |
---|---|---|
Quinazolin-4-yl core | Pharmacophore binding (e.g., kinase ATP pockets) | Target-specific potency (anticancer, antimicrobial) |
-S- Linkage | Metabolic stability; Moderate lipophilicity modulation | Extended half-life vs. ester/amine analogues |
Butanoic acid tail | Hydrogen bonding/ionic interactions; Conformational flexibility | Enhanced solubility; Binding pocket adaptability |
Regioselective modification of the quinazoline ring dictates the pharmacological profile of these hybrids. Key positions for diversification include:
Regioselectivity is achieved through:
The pivotal C-S bond formation between the quinazolin-4-yl electrophile and the thiol nucleophile (e.g., 2-mercaptobutanoic acid or esters) demands efficient catalysis due to the moderate electrophilicity of C4 in unactivated quinazolines:
Table 2: Catalytic Systems for C-S Bond Formation in 4-Quinazolinyl Thioethers
Catalyst System | Quinazoline Electrophile | Thiol Component | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|---|
Pd(PPh₃)₄/XPhos | 4-Chloro | Aryl/Alkyl (incl. 2-mercaptobutanoate) | Toluene, 80°C | 75–92% | Broad substrate scope |
CuI/Phenanthroline | 4-Iodo | Aryl preferred | DMSO, 90°C | 60–85% | Low cost |
Fe₃O₄@SiO₂-Dop/Phen-Pd(0) | 4-Chloro/Iodo | Aryl/Alkyl | PEG-400/H₂O, 70°C | 82–95% | Recyclable; Solvent greenness |
Base Only (K₂CO₃/DIPEA) | 4-Chloro (activated by EWG at C2) | Alkyl | DMF/MeCN, reflux | 40–75% | No metal required |
The quinazoline core’s inherent electrophilicity, particularly at C2 and C4 positions, permits post-assembly modifications critical for lead optimization:
This late-stage versatility enables rapid SAR exploration without re-synthesizing the core scaffold, significantly accelerating the optimization of 2-(quinazolin-4-ylsulfanyl)butanoic acid derivatives for target-specific applications like kinase inhibition or antibacterial action [3] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9